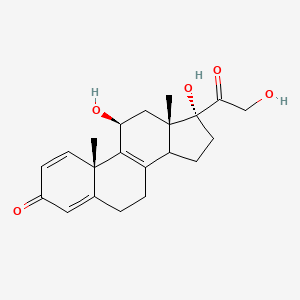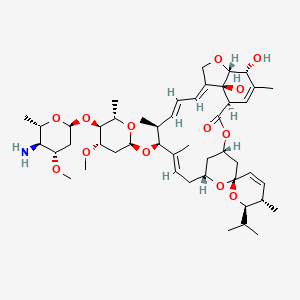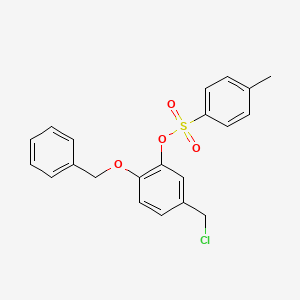![molecular formula C11H3F17O4 B13415374 Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene CAS No. 63863-44-5](/img/structure/B13415374.png)
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene is a complex fluorinated ester polymer. This compound is notable for its unique combination of fluorinated groups, which impart exceptional chemical resistance, thermal stability, and low surface energy. These properties make it valuable in various industrial applications, particularly in coatings, adhesives, and high-performance materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step involves the preparation of the fluorinated ester monomer. This can be achieved through the esterification of propanoic acid with a fluorinated alcohol under acidic conditions. The resulting ester is then polymerized with tetrafluoroethene using radical polymerization techniques. The reaction conditions often include the use of radical initiators such as azobisisobutyronitrile (AIBN) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are introduced in a controlled manner. The process is optimized to ensure high yield and purity of the polymer. The polymerization is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and control the molecular weight of the polymer.
化学反应分析
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of fluorinated groups. These reactions can be catalyzed by various reagents, including Lewis acids and bases.
Common Reagents and Conditions
Lewis Acids: Aluminum chloride (AlCl3) and boron trifluoride (BF3) are commonly used to catalyze substitution reactions.
Lewis Bases: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can also facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted fluorinated esters and polymers with modified properties, such as enhanced hydrophobicity or altered thermal stability.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced fluorinated materials and as a reagent in organic synthesis.
Biology: Employed in the development of fluorinated biomaterials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its exceptional chemical resistance and thermal stability.
作用机制
The mechanism by which this compound exerts its effects is primarily through its fluorinated groups. These groups interact with various molecular targets, including proteins and cell membranes, altering their properties. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.
相似化合物的比较
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.
Polyvinylidene fluoride (PVDF): Notable for its piezoelectric properties and chemical stability.
Fluorinated ethylene propylene (FEP): Used in applications requiring high chemical resistance and transparency.
Uniqueness
Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene stands out due to its unique combination of multiple fluorinated groups, which provide a balance of chemical resistance, thermal stability, and low surface energy. This makes it particularly suitable for specialized applications where other fluorinated polymers may not perform as well.
属性
CAS 编号 |
63863-44-5 |
|---|---|
分子式 |
C11H3F17O4 |
分子量 |
522.11 g/mol |
IUPAC 名称 |
methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3; |
InChI 键 |
PHGTUSVDMBIWTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F |
相关CAS编号 |
63863-44-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)





![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)

![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)


